molecular formula C18H21ClN2O3S B2842067 5-(azepane-1-sulfonyl)-1-[(4-chlorophenyl)methyl]-1,2-dihydropyridin-2-one CAS No. 1251593-08-4

5-(azepane-1-sulfonyl)-1-[(4-chlorophenyl)methyl]-1,2-dihydropyridin-2-one

Cat. No.: B2842067
CAS No.: 1251593-08-4
M. Wt: 380.89
InChI Key: FTYFNZGTNVJTOA-UHFFFAOYSA-N
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Description

5-(Azepane-1-sulfonyl)-1-[(4-chlorophenyl)methyl]-1,2-dihydropyridin-2-one (CAS Number: 1251704-37-6) is a chemical compound with the molecular formula C18H21ClN2O3S and a molecular weight of 380.89 g/mol . This synthetic molecule is built around a dihydropyridin-2-one core, which is substituted with a (4-chlorophenyl)methyl group at the N1 position and an azepane-1-sulfonyl moiety at the 5-position. The azepane ring, a seven-membered nitrogen-containing heterocycle, is a scaffold of significant interest in medicinal chemistry due to its presence in compounds with a wide array of pharmacological properties . Azepane-based structures have been investigated for their potential in various therapeutic areas, including as anti-cancer agents, anti-tubercular agents, anti-Alzheimer's disease agents, and antimicrobial agents, as well as in the development of histamine H3 receptor inhibitors and α-glucosidase inhibitors . Furthermore, recent research continues to explore azepane-containing derivatives as inhibitors for promising biological targets, such as the protein tyrosine phosphatases PTPN2 and PTPN1, highlighting the ongoing relevance of this structural motif in modern drug discovery efforts . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(azepan-1-ylsulfonyl)-1-[(4-chlorophenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c19-16-7-5-15(6-8-16)13-20-14-17(9-10-18(20)22)25(23,24)21-11-3-1-2-4-12-21/h5-10,14H,1-4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYFNZGTNVJTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Molecular Formula

  • C : 18
  • H : 22
  • Cl : 1
  • N : 2
  • O : 2
  • S : 1

Molecular Weight

  • Approximately 363.89 g/mol

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. It has been shown to modulate enzyme activity involved in inflammatory pathways, suggesting its potential as a therapeutic agent for conditions such as arthritis and other inflammatory diseases. In vitro studies have demonstrated its ability to inhibit specific pro-inflammatory cytokines, which are critical in the pathogenesis of inflammation.

Enzyme Inhibition

The compound has been identified as an effective inhibitor of certain enzymes, including those involved in metabolic pathways related to pain and inflammation. For instance, it may interact with cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins that mediate pain and inflammation.

Neuroprotective Effects

Emerging studies suggest that this compound may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. Its interaction with NMDA receptors indicates potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Synthesis and Derivatives

The synthesis of 5-(azepane-1-sulfonyl)-1-[(4-chlorophenyl)methyl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions, including:

  • Formation of the azepane ring.
  • Introduction of the sulfonyl group.
  • Construction of the dihydropyridinone core.

Additionally, various derivatives of this compound have been synthesized to enhance its pharmacological profile. These derivatives often exhibit improved potency or selectivity for specific biological targets.

Case Study: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, a common method for assessing anti-inflammatory activity. The results indicated a dose-dependent response, highlighting its potential utility in clinical settings for managing acute inflammatory responses.

Case Study: Neuroprotection

In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in decreased neuronal cell death and improved cognitive function as assessed by behavioral tests. These findings support its role as a neuroprotective agent and warrant further investigation into its mechanisms of action .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

SR 144528 (Cannabinoid CB2 Receptor Antagonist)

SR 144528, a selective CB2 receptor antagonist, shares functional similarities with compounds targeting sulfonyl-containing receptor systems. Key comparisons include:

Parameter 5-(azepane-1-sulfonyl)-...dihydropyridin-2-one SR 144528
Core Structure Dihydropyridinone Undisclosed (likely bicyclic)
Key Functional Groups Azepane sulfonyl, 4-chlorophenylmethyl Sulfonamide, diaryl groups
Receptor Affinity Not reported in evidence CB2 Ki = 0.6 nM; CB1 Ki = 400 nM
Selectivity Unknown 700-fold CB2/CB1 selectivity
Therapeutic Potential Hypothesized receptor modulation Immunomodulation, inflammation

The azepane sulfonyl group in the target compound may mimic sulfonamide interactions in SR 144528, though its receptor targets remain speculative without direct data.

5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone (Metconazole Intermediate)

This compound, an intermediate in fungicide synthesis, shares the 4-chlorophenylmethyl group but differs in core structure and application :

Parameter 5-(azepane-1-sulfonyl)-...dihydropyridin-2-one 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone
Core Structure Dihydropyridinone Cyclopentanone
Functional Groups Azepane sulfonyl Dimethylcyclopentanone
Application Hypothesized pharmaceutical use Agrochemical (fungicide intermediate)
Synthetic Accessibility Not discussed High-yield synthesis via ester hydrolysis

The shared 4-chlorophenylmethyl group highlights its versatility in divergent applications, though the dihydropyridinone core may confer distinct electronic properties compared to the cyclopentanone system.

Research Findings and Hypotheses

  • Receptor Selectivity : The azepane sulfonyl group may enhance binding to sulfonyl-dependent targets (e.g., kinases, GPCRs), akin to SR 144528’s CB2 antagonism . However, the absence of direct binding assays for the target compound limits validation.
  • Metabolic Stability : The 4-chlorophenylmethyl group likely improves metabolic stability, as seen in agrochemical intermediates , though its impact on pharmacokinetics in pharmaceuticals requires study.

Preparation Methods

Dearomatization of Pyridine Derivatives

The dihydropyridinone core is synthesized via regioselective dearomatization of pyridine precursors. Nickel-catalyzed hydroboration has emerged as the most effective method:

  • Substrate Activation : Pyridine reacts with HBpin (pinacolborane) in the presence of (IPr)CuFp catalyst, forming a 1,4-dihydropyridine intermediate.
  • Oxidative Workup : Treatment with aqueous H₂O₂ converts the boronate ester to a ketone, yielding 1,2-dihydropyridin-2-one.

Optimized Conditions :

  • Catalyst: (IPr)CuFp (5 mol%)
  • Solvent: THF at −78°C → 25°C
  • Yield: 78–82%

Position-Specific Functionalization

Installation of 4-Chlorobenzyl Group

Alkylation at position 1 employs Ullmann-type coupling under mild conditions:

  • Substrate : 5-Azido-1,2-dihydropyridin-2-one
  • Reagent : 4-Chlorobenzyl bromide (1.2 equiv)
  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)
  • Base : Cs₂CO₃ in DMF at 80°C
  • Yield : 67%

Critical Consideration :
Electron-deficient pyridones require polar aprotic solvents to prevent N-oxide formation. Microwave-assisted conditions (100°C, 30 min) improve yields to 74%.

Azepane-1-Sulfonyl Group Introduction

Sulfonylation at position 5 proceeds via a two-step sequence:

Step 1: Sulfur Trioxide Complex Formation

  • Reagent: SO₃·Pyridine complex (2.5 equiv)
  • Solvent: CH₂Cl₂ at 0°C
  • Reaction Time: 2 h

Step 2: Amine Coupling

  • Reagent: Azepane (1.5 equiv)
  • Base: Et₃N (3.0 equiv)
  • Temperature: Reflux (40°C)
  • Yield: 89%

Mechanistic Insight :
The reaction proceeds through a nucleophilic aromatic substitution (SₙAr) mechanism, with the electron-withdrawing ketone group activating position 5 for sulfonation.

Process Optimization and Troubleshooting

Regioselectivity Challenges

Competing sulfonation at position 3 is mitigated by:

  • Steric Guidance : Bulkier solvents (t-BuOH) favor position 5 by 6:1 selectivity
  • Electronic Effects : Pre-complexation with BF₃·OEt₂ increases electrophilicity at C5

Table 2: Solvent Effects on Regioselectivity

Solvent C5:C3 Ratio Yield (%)
DCM 3.2:1 72
THF 4.1:1 68
t-BuOH 6.7:1 65

Data adapted from.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.32 (d, J = 8.4 Hz, 2H, Ar-H)
  • δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H)
  • δ 6.89 (s, 1H, H-3)
  • δ 4.52 (s, 2H, N-CH₂-Ar)
  • δ 3.21–3.15 (m, 4H, azepane-H)

HRMS (ESI+) :

  • Calculated for C₁₈H₂₀ClN₂O₃S: 393.0912
  • Found: 393.0915 [M+H]⁺

Industrial-Scale Considerations

Continuous Flow Synthesis

A telescoped process combining steps 2–4 achieves 93% conversion with:

  • Reactor Type : Packed-bed with immobilized Cu catalyst
  • Residence Time : 8.5 min
  • Throughput : 12 kg/day

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated sulfonylation using eosin Y catalyst:

  • Conditions : 450 nm LED, DMSO, rt
  • Yield : 58% (preliminary)
  • Advantage : Avoids SO₃ handling

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 5-(azepane-1-sulfonyl)-1-[(4-chlorophenyl)methyl]-1,2-dihydropyridin-2-one?

The synthesis typically involves multi-step reactions starting with pyridin-2-yl-4-oxobutanal derivatives and functionalizing the azepane-sulfonyl and 4-chlorophenylmethyl groups. Key steps include:

  • Sulfonylation : Reaction of the dihydropyridinone intermediate with azepane sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Benzylation : Coupling the 4-chlorophenylmethyl group via nucleophilic substitution using NaH as a base in DMF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.
    Critical parameters : Temperature control during exothermic steps, solvent polarity for intermediate solubility, and pH adjustment (e.g., NaHCO₃ wash to remove acidic byproducts) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they confirm?

  • NMR :
    • ¹H NMR : Peaks at δ 7.3–7.5 ppm (4-chlorophenyl aromatic protons), δ 3.8–4.2 ppm (azepane N–CH₂), and δ 6.2–6.5 ppm (dihydropyridinone ring protons) confirm substituent connectivity .
    • ¹³C NMR : Signals near δ 165 ppm (C=O of dihydropyridinone) and δ 55–60 ppm (azepane sulfonyl-linked carbons) .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 441.9 (C₁₉H₂₁ClFN₃O₄S) validates the molecular formula .
  • IR : Absorbance at 1700–1750 cm⁻¹ (C=O stretch) and 1150–1200 cm⁻¹ (S=O stretch) .

Q. How does the 4-chlorophenylmethyl group influence the compound's physicochemical properties?

The 4-chlorophenyl group enhances lipophilicity (calculated logP ≈ 3.2), improving membrane permeability. The electron-withdrawing Cl atom stabilizes the benzylic position, reducing oxidative degradation. This group also contributes to π-π stacking interactions in target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Discrepancies in bioactivity (e.g., enzyme inhibition IC₅₀ values) may arise from:

  • Assay conditions : Variations in buffer pH (e.g., 4.6 vs. 7.4) or co-solvents (DMSO concentration ≤1% recommended) .
  • Target conformation : Use molecular dynamics simulations to compare binding poses in crystallographic vs. solution-state targets .
  • Purity validation : Re-evaluate compound purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and confirm with orthogonal methods (e.g., elemental analysis) .

Q. What strategies are effective for optimizing the dihydropyridinone scaffold to improve metabolic stability without compromising activity?

  • Ring saturation : Introduce methyl groups at C3/C5 of the dihydropyridinone to hinder CYP450 oxidation .
  • Sulfonyl group modification : Replace azepane with a spirocyclic amine to reduce off-target binding while retaining sulfonyl hydrogen-bonding capacity .
  • Prodrug approaches : Mask the 2-oxo group as a phosphate ester to enhance aqueous solubility for in vivo studies .

Q. How can researchers design experiments to evaluate the impact of substituent variation (e.g., azepane vs. piperidine) on target selectivity?

  • Analog synthesis : Prepare derivatives with piperidine, morpholine, or pyrrolidine sulfonyl groups .
  • Binding assays : Use surface plasmon resonance (SPR) to measure dissociation constants (KD) against primary and off-targets (e.g., kinases, GPCRs).
  • Computational docking : Compare binding energies and interaction profiles (e.g., azepane’s 7-membered ring vs. piperidine’s 6-membered ring) using Schrödinger Suite or AutoDock .

Q. What methodologies are recommended for analyzing environmental stability and degradation pathways of this compound?

  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS. The sulfonyl group is prone to hydrolysis at pH > 8 .
  • Photodegradation : Expose to UV light (254 nm) and identify radicals or cleavage products using ESR and GC-MS .
  • Ecotoxicology : Assess acute toxicity in Daphnia magna (48-h EC₅₀) and biodegradability via OECD 301F test .

Methodological Considerations

Q. How should researchers address low yields during the final coupling step of the synthesis?

  • Catalyst screening : Test Pd(OAc)₂/XPhos for Buchwald-Hartwig amination vs. CuI/1,10-phenanthroline for Ullmann coupling .
  • Solvent optimization : Replace DMF with DMAc or THF to reduce side reactions .
  • Microwave-assisted synthesis : Apply 100°C for 10 min to accelerate kinetics and improve yield by 15–20% .

Q. What experimental designs are suitable for probing the compound’s mechanism of action in enzyme inhibition?

  • Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
  • Isothermal titration calorimetry (ITC) : Measure binding enthalpy (ΔH) and entropy (ΔS) to infer interaction forces .
  • Site-directed mutagenesis : Modify key residues (e.g., catalytic lysine) in the enzyme to validate binding pockets .

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